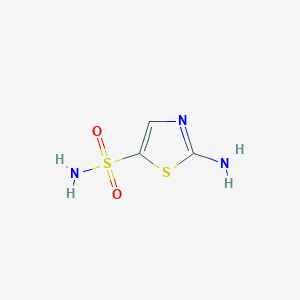

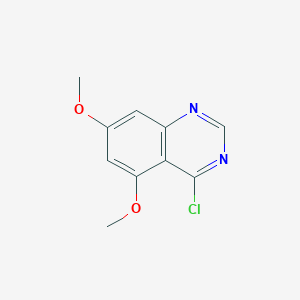

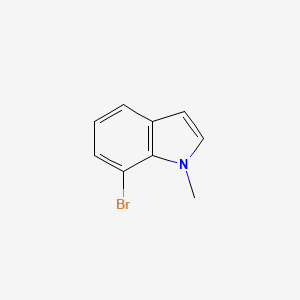

4-Chloro-5,7-dimethoxyquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

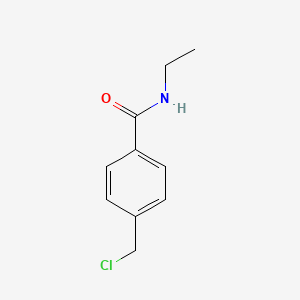

4-Chloro-5,7-dimethoxyquinazoline is a synthetic intermediate used in the preparation of epidermal growth factors .

Synthesis Analysis

The synthesis of 4-Chloro-5,7-dimethoxyquinazoline involves a multi-step chemical process starting from vanillin. Key steps include methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. The overall yield of the target compound after process optimization was reported to be approximately 37%.Molecular Structure Analysis

Molecular structure analysis of a closely related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, shows base-paired N-H…N hydrogen-bonded dimers in the solid state, with quinazoline moieties each flanked by a methanol molecule via N-H-O hydrogen bonding. This highlights the compound’s potential for forming stable solid-state structures.Chemical Reactions Analysis

4-Chloro-5,7-dimethoxyquinazoline serves as a key intermediate in the synthesis of a variety of quinazoline derivatives. Its chemical reactions often involve nucleophilic substitution, highlighting its versatility in chemical synthesis for producing compounds with potential inhibitory activity against tumor cells.Physical And Chemical Properties Analysis

The synthesis and crystal structure of related quinazoline derivatives offer insights into the physical properties of these compounds, such as their crystal systems, space group, and molecular stacking via weak N-H…N hydrogen bonding between molecules. The chemical properties of 4-Chloro-5,7-dimethoxyquinazoline and its derivatives are closely related to their potential biological activities.科学的研究の応用

Epidermal Growth Factor Synthesis

4-Chloro-5,7-dimethoxyquinazoline is used as a synthetic intermediate in the preparation of epidermal growth factors (EGFs), which are essential in the study of skin regeneration and wound healing processes .

EGFR Tyrosine Kinase Inhibition

This compound serves as a scaffold for potent EGFR tyrosine kinase inhibitors, which are crucial in cancer research for developing targeted therapies against various types of tumors .

Medicinal Chemistry

In medicinal chemistry, 4-Chloro-5,7-dimethoxyquinazoline has shown activity against EGFR TK with an IC50 value of 3.8 nM, indicating its potential as a therapeutic agent .

作用機序

Safety and Hazards

The safety data sheet for a closely related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

将来の方向性

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . This suggests that 4-Chloro-5,7-dimethoxyquinazoline and its derivatives could be valuable in the optimization of anilinoquinazoline-based antineoplastic agents .

特性

IUPAC Name |

4-chloro-5,7-dimethoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGIKZVZNHHDAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622828 |

Source

|

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,7-dimethoxyquinazoline | |

CAS RN |

884340-91-4 |

Source

|

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)